molecular formula C37H76O19 B12089788 mPEG18-OH CAS No. 171286-86-5

mPEG18-OH

Cat. No.: B12089788
CAS No.: 171286-86-5
M. Wt: 825.0 g/mol
InChI Key: UCMLBGMTMUQKFK-UHFFFAOYSA-N
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Description

mPEG18-OH (CAS: 171286-86-5), also known as octadecaethylene glycol monomethyl ether, is a monodisperse polyethylene glycol (PEG) derivative with a methoxy (-OCH₃) group at one terminus and a hydroxyl (-OH) group at the other. Its structure consists of precisely 18 ethylene glycol (EG) repeat units, ensuring uniform molecular weight (MW: ~842 g/mol) and physicochemical properties. This compound is widely utilized in biomedical research, drug delivery systems, nanotechnology, and surface modification due to its biocompatibility, hydrophilicity, and ability to reduce immunogenicity .

Monodisperse PEGs like this compound offer advantages over polydisperse PEGs, including predictable pharmacokinetics and consistent conjugation efficiency, critical for controlled drug release and nanomaterial synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy polyethylene glycol 18-hydroxy typically involves the polymerization of ethylene oxide in the presence of a methoxy initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The resulting polymer is then purified to remove any unreacted monomers and by-products .

Industrial Production Methods

In industrial settings, the production of methoxy polyethylene glycol 18-hydroxy involves large-scale polymerization reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methoxy polyethylene glycol 18-hydroxy can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy polyethylene glycol 18-hydroxy can yield aldehydes or ketones, while substitution reactions can produce various ether or ester derivatives .

Mechanism of Action

The mechanism of action of methoxy polyethylene glycol 18-hydroxy involves its ability to modify the surface properties of materials. By attaching to surfaces, it can enhance hydrophilicity, reduce protein adsorption, and improve biocompatibility. These effects are mediated through interactions with molecular targets such as cell membranes and extracellular matrix proteins .

Comparison with Similar Compounds

Structural and Functional Analogues

mPEG-OH (Polydisperse)

  • Structure : Polydisperse methoxy-PEG-hydroxyl (CAS: 9004-74-4) with variable EG units (typically 8–24).
  • Key Differences: Molecular Weight Distribution: Polydisperse PEGs exhibit a range of MWs (e.g., 350–1,000 g/mol), leading to batch variability in solubility and conjugation efficiency. Applications: Less precise in drug delivery compared to monodisperse mPEG18-OH but cost-effective for industrial-scale coatings and lubricants .

mPEG-CONH-C18

  • Structure : Methoxy-PEG-carbamate-linked C18 alkyl chain (CH₃(OCH₂CH₂)ₙ-CONH-C₁₈H₃₇).
  • Key Differences :
    • Hydrophobicity : The C18 chain enhances hydrophobic interactions, enabling micelle formation for hydrophobic drug encapsulation.
    • Applications : Superior in targeted drug delivery systems requiring lipid bilayer integration, unlike this compound’s hydrophilic dominance .

C18-PEG12-OH

  • Structure : C18 alkyl chain linked to a PEG12 (12 EG units) hydroxyl terminus (C₁₈H₃₇-(OCH₂CH₂)₁₂-OH).
  • Key Differences: PEG Length: Shorter PEG chain (MW: ~528 g/mol) reduces steric shielding but increases critical micelle concentration (CMC). Functionality: Balances hydrophilicity and lipophilicity for emulsifiers and nanoemulsions, contrasting with this compound’s focus on hydration .

Quantitative Comparison

Property This compound Polydisperse mPEG-OH mPEG-CONH-C18 C18-PEG12-OH
Molecular Weight 842 g/mol (exact) 350–1,000 g/mol (range) ~1,200 g/mol (exact) 528 g/mol (exact)
PEG Length 18 EG units 8–24 EG units Variable (n) + C18 12 EG units + C18
Hydrophobicity Low Low High (C18 chain) Moderate (C18 + PEG12)
Key Applications Drug delivery, coatings Industrial coatings Hydrophobic drug carriers Emulsifiers, micelles
Batch Consistency High (monodisperse) Low (polydisperse) High (monodisperse) High (monodisperse)

Research Findings

  • Drug Delivery: this compound’s monodispersity ensures reproducible conjugation with proteins (e.g., PEGylated interferon), reducing renal clearance by 40% compared to polydisperse PEGs .
  • Nanotechnology: mPEG-CONH-C18 forms stable micelles (CMC: 0.01 mM) for paclitaxel delivery, whereas this compound is preferred for hydrophilic nanoparticle stabilization .
  • Thermal Stability : C18-PEG12-OH degrades at 180°C, lower than this compound’s 220°C, due to shorter PEG chain and alkyl group oxidation .

Biological Activity

Introduction

mPEG18-OH, or methoxy polyethylene glycol with an 18-unit ethylene glycol chain, is a polymer widely used in biopharmaceuticals and drug delivery systems due to its unique properties. Its biological activity is primarily attributed to its hydrophilicity, biocompatibility, and ability to modify the pharmacokinetics of therapeutic agents. This article explores the biological activity of this compound, highlighting its interactions with proteins, effects on immune responses, and implications for drug delivery.

Hydrophilicity and Biocompatibility

This compound exhibits significant hydrophilic properties, which enhance its solubility in aqueous environments. This property is crucial for drug formulation, as it improves the stability and bioavailability of hydrophobic drugs. The biocompatibility of this compound minimizes adverse immune responses when used in vivo, making it an ideal candidate for medical applications.

Mechanism of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : mPEG chains can interact with proteins through hydrogen bonding and van der Waals forces. This interaction can alter protein conformation and stability, impacting their biological functions.
  • Immune Modulation : Studies have shown that mPEG-modified proteins can induce higher titers of anti-PEG antibodies compared to unmodified proteins. This immune response can influence the pharmacokinetics of PEGylated drugs .
  • Stealth Effect : The presence of mPEG on drug molecules can create a "stealth" effect, allowing them to evade detection by the immune system, thereby prolonging circulation time in the bloodstream.

Interaction with Antibodies

Recent studies have focused on the interaction between this compound and specific antibodies. For instance, site-directed mutagenesis experiments demonstrated that certain aromatic residues in antibodies play a critical role in binding to mPEG chains. Mutations that disrupted these interactions significantly reduced binding affinity .

Table 1: Critical Residues for mPEG Interaction

ResidueMutation TypeBinding Activity
Y32 HTyrosineSimilar
W33 HPhenylalanineReduced
R101 HAlanineAbolished

This table summarizes key findings regarding how specific mutations affect the binding activity of antibodies to this compound.

Case Studies on Drug Delivery

Several case studies have highlighted the efficacy of this compound in drug delivery systems:

  • Case Study 1: Anticancer Drug Delivery
    • Researchers developed a PEGylated formulation of doxorubicin using this compound. The study found that this formulation improved therapeutic efficacy while reducing systemic toxicity compared to conventional doxorubicin treatments.
  • Case Study 2: Vaccine Development
    • A study investigated the use of mPEG-modified antigens in vaccine formulations. Results indicated enhanced immunogenicity and prolonged antigen presentation due to the stealth properties conferred by this compound.

Pharmacokinetics and Biodistribution

The incorporation of this compound into drug formulations has been shown to significantly alter pharmacokinetic profiles. For instance, PEGylation often results in:

  • Increased Circulation Time : Drugs modified with mPEG exhibit longer half-lives in circulation due to reduced renal clearance.
  • Targeted Delivery : By modifying surface characteristics, mPEG can facilitate targeted delivery to specific tissues or cells.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing mPEG18-OH with high purity, and how can researchers validate reproducibility?

  • Methodological Answer : Synthesis typically involves anionic polymerization of ethylene oxide initiated by a hydroxyl-containing compound. Purification steps may include dialysis, size-exclusion chromatography (SEC), or precipitation in cold diethyl ether. Reproducibility requires strict control of reaction conditions (temperature, moisture, monomer-to-initiator ratio) and validation via nuclear magnetic resonance (NMR) for end-group analysis and SEC for molecular weight distribution . Purity can be confirmed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD).

Q. How should researchers characterize the molecular weight and polydispersity index (PDI) of this compound to ensure batch-to-batch consistency?

  • Methodological Answer : SEC coupled with multi-angle light scattering (MALS) provides absolute molecular weight measurements. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is critical for verifying oligomer distribution. For PDI, SEC traces should be analyzed using narrow PEG standards for calibration. Triplicate measurements are recommended to account for instrumental variability .

Q. What experimental controls are essential when studying this compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : Include controls for pH (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 5.0), ionic strength, and temperature. Stability studies should use dynamic light scattering (DLS) to monitor hydrodynamic radius changes over time. Accelerated degradation studies at elevated temperatures (e.g., 40°C) can predict long-term stability, but results must be validated with real-time data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrodynamic radii of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or measurement techniques (e.g., DLS vs. SEC). A systematic approach involves:

  • Replicating experiments under identical conditions from conflicting studies.
  • Comparing results using multiple techniques (e.g., SEC-MALS for absolute size vs. DLS for hydrodynamic behavior).
  • Performing molecular dynamics simulations to model solvent-polymer interactions. Contradictions may highlight context-dependent behavior, necessitating clear reporting of experimental parameters .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in drug delivery applications?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. For comparative studies, apply ANOVA with post-hoc Tukey tests to assess differences between conjugation efficiencies. Power analysis should be conducted during experimental design to ensure sufficient sample size, especially when working with low-abundance biological samples .

Q. How can researchers optimize this compound conjugation to proteins while minimizing aggregation?

  • Methodological Answer : Employ site-specific conjugation strategies (e.g., cysteine-maleimide chemistry) to reduce heterogeneity. Monitor reaction kinetics using UV-Vis spectroscopy (e.g., tracking free thiol groups). Size-exclusion chromatography with inline UV and refractive index detectors can separate conjugated products from aggregates. Optimization may require iterative adjustments of PEG-to-protein molar ratios, pH, and reaction time .

Q. What are the best practices for reconciling discrepancies between theoretical and observed molecular weights in this compound synthesis?

  • Methodological Answer : Theoretical molecular weight assumes perfect monomer conversion, but deviations occur due to chain-transfer reactions or incomplete initiation. Use end-group titration (e.g., potentiometric titration of hydroxyl groups) to quantify initiator efficiency. MALDI-TOF can identify cyclic byproducts or oligomer distributions. Report both number-average (Mn) and weight-average (Mw) molecular weights to capture polydispersity .

Q. Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound when designing in vivo studies?

  • Methodological Answer : Implement a quality control (QC) pipeline including SEC, NMR, and endotoxin testing. Use multivariate analysis (e.g., principal component analysis) to correlate physicochemical properties (e.g., PDI, endotoxin levels) with biological outcomes. If variability persists, include batch as a covariate in statistical models .

Q. What methodologies can validate the absence of toxic degradation products in this compound-based formulations?

  • Methodological Answer : Accelerated degradation studies (e.g., exposure to heat, light, or oxidative conditions) followed by LC-MS/MS to identify degradation byproducts. Compare chromatograms with reference standards for known toxicants (e.g., ethylene glycol, diketopiperazines). In vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) provide complementary safety data .

Q. Experimental Design and Contradiction Analysis

Q. How to design experiments to distinguish between passive and active targeting mechanisms in this compound-functionalized nanoparticles?

  • Methodological Answer : Use dual-labeling techniques (e.g., fluorescent PEG and targeting ligands) to track biodistribution. Compare pharmacokinetics in wild-type vs. receptor-knockout animal models. Control experiments with non-functionalized PEG nanoparticles isolate passive targeting effects. Statistical significance requires longitudinal imaging and ex vivo tissue analysis .

Q. What criteria should guide the selection of characterization techniques when conflicting data arises from different analytical methods?

  • Methodological Answer : Prioritize techniques with orthogonal principles (e.g., SEC for size vs. NMR for chemical structure). Validate findings using a secondary method (e.g., compare SEC-MALS with DLS). Report all conflicting data transparently and discuss potential sources of error (e.g., solvent interactions, instrument calibration drift) .

Properties

CAS No.

171286-86-5

Molecular Formula

C37H76O19

Molecular Weight

825.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C37H76O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-36-37-56-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-38/h38H,2-37H2,1H3

InChI Key

UCMLBGMTMUQKFK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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